molecular formula C10H7BrO2 B12867419 1-(5-Bromobenzofuran-7-yl)ethanone

1-(5-Bromobenzofuran-7-yl)ethanone

Cat. No.: B12867419
M. Wt: 239.06 g/mol
InChI Key: LWAAJNDHHWIIAO-UHFFFAOYSA-N
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Description

1-(5-Bromobenzofuran-7-yl)ethanone is an organic compound with the molecular formula C10H7BrO2. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of a bromine atom at the 5-position and an ethanone group at the 7-position makes this compound unique and of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromobenzofuran-7-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of benzofuran followed by acetylation. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for acetylation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromobenzofuran-7-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Bromobenzofuran-7-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Bromobenzofuran-7-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and ethanone group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromobenzofuran-7-yl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions in various applications. The position of the bromine atom and the ethanone group can significantly affect its chemical and biological properties .

Properties

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

1-(5-bromo-1-benzofuran-7-yl)ethanone

InChI

InChI=1S/C10H7BrO2/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9/h2-5H,1H3

InChI Key

LWAAJNDHHWIIAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1)Br)C=CO2

Origin of Product

United States

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